molecular formula C20H17N3O2S B2437368 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide CAS No. 893979-02-7

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

Cat. No.: B2437368
CAS No.: 893979-02-7
M. Wt: 363.44
InChI Key: PZYAZZHRPHOGKE-UHFFFAOYSA-N
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Description

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a phenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated imidazo[2,1-b][1,3]thiazole intermediate.

    Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of the phenyl-imidazo[2,1-b][1,3]thiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of imidazo[2,1-b][1,3]thiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide
  • N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is unique due to its combination of an imidazo[2,1-b][1,3]thiazole ring with a phenoxyacetamide moiety, which is not commonly found in other similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety linked to a phenyl ring and a phenoxyacetamide group. Its molecular formula is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, and it exhibits various physicochemical properties that contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound acts as a modulator of sirtuins and histone acetyltransferases (HATs), which are crucial in regulating gene expression and cellular processes related to aging and cancer .
  • Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. Its antiproliferative activity has been linked to the presence of the thiazole ring, which enhances its interaction with cellular targets .
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Organism IC50 (μM) Notes
AntiproliferativeVarious cancer cell lines5.0 - 15.0Effective against HT-29 and Jurkat cells .
Sirtuin modulationHuman sirtuinsNot specifiedAlters lifespan in model organisms .
AntimicrobialBacterial strains>20Further studies required for confirmation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on HT-29 colon cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 μM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Sirtuin Modulation

In a model organism study, the compound was shown to extend lifespan in Caenorhabditis elegans by modulating sirtuin activity. This suggests potential implications for aging-related diseases and highlights the need for further exploration in mammalian models.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-6-5-7-16(10-15)21-19(24)12-25-17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYAZZHRPHOGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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